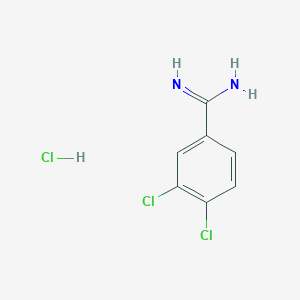

3,4-Dichlorobenzene-1-carboximidamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dichlorobenzene-1-carboximidamide hydrochloride is an organic compound with the molecular formula C7H7Cl3N2 . It has a molecular weight of 225.50 .

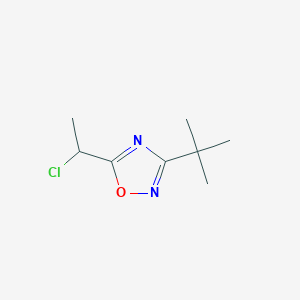

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with two chlorine atoms and a carboximidamide group attached to it . The SMILES string representation is Cl.NC(=N)c1cc(Cl)cc(Cl)c1 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 225.50 . More detailed properties such as melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications

Synthesis and Chemical Properties

The scientific applications of 3,4-Dichlorobenzene-1-carboximidamide hydrochloride are primarily centered around its synthesis and chemical properties. Cheng-fei Yuan (2008) highlighted a method for synthesizing a related compound, 4-Chlorobenzene-1-carboximidamide hydrochloride, through an improved Pinner basic catalysis method. This synthesis involves addition and amination reactions, with an overall yield of 85%, and is identified by IR and melting point test (Yuan, 2008).

Catalytic Applications

In the realm of catalysis, the application of dichlorobenzene derivatives in catalytic processes is significant. For instance, Krishnamoorthy, Rivas, and Amiridis (2000) explored the catalytic oxidation of 1,2-Dichlorobenzene over various transition metal oxides, demonstrating the influence of these catalysts on reaction efficiency (Krishnamoorthy et al., 2000).

Ligands for Metal Complexes

The role of carboximidamides as ligands in metal complexes has been investigated by Walther et al. (2006). They synthesized novel S,N-heterocyclic (thiazolyl) substituted carboximidamides and used these as ligands for Cu(II) and Zn(II) complexes. These complexes displayed catalytic activity in the copolymerization of carbon dioxide and epoxides, indicating potential application in polymer synthesis (Walther et al., 2006).

Extraction and Recovery Processes

In extraction processes, dichlorobenzene derivatives have been used as extractants. Wojciechowska et al. (2017) studied the extraction of copper(II) from chloride solutions using hydrophobic N′-alkyloxypyridinecarboximidamides, suggesting their effectiveness in metal recovery processes (Wojciechowska et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3,4-dichlorobenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,(H3,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKBQAJRZBGARG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418507.png)

![N-[(2S)-1-Hydroxypropan-2-yl]-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2418510.png)

![9-cyclohexyl-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418511.png)

![4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2418518.png)

![3-benzyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2418522.png)